molecular formula C12H14ClN3O B1479574 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098004-90-9

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1479574
CAS No.: 2098004-90-9
M. Wt: 251.71 g/mol
InChI Key: YFVVGGFHIXGFPE-UHFFFAOYSA-N
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Description

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research in this area often involves the development of novel synthetic methodologies for pyrazole-pyridine derivatives. For instance, Bonacorso et al. (2015) described an efficient approach for synthesizing a series of novel pyridine derivatives, demonstrating the versatility of pyrazole-pyridine chemistry in generating compounds with potential for further functionalization and investigation (Bonacorso et al., 2015).

Biological Activity

The biological activity of pyrazole-pyridine derivatives is another significant area of research, encompassing their antimicrobial, anticancer, and enzyme inhibition properties. Various studies have explored these activities, highlighting the potential of these compounds in drug development. For example, Stepanenko et al. (2011) synthesized organometallic complexes of pyrazolo[3,4-b]pyridines, showing potential as cyclin-dependent kinase (Cdk) inhibitors with implications for cancer therapy (Stepanenko et al., 2011).

Antimicrobial and Antitumor Activities

Pyrazole-pyridine hybrids have been developed and evaluated for their antimicrobial and antitumor effects. Desai et al. (2022) reported on the synthesis and biological evaluation of sulfur-containing pyrazole-pyridine hybrids, demonstrating significant antimicrobial activity and providing insights into their potential therapeutic applications (Desai et al., 2022).

Properties

IUPAC Name

4-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-17-7-6-16-11(9-13)8-12(15-16)10-2-4-14-5-3-10/h2-5,8H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVVGGFHIXGFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.